molecular formula C6H7BrN2 B13927405 2-(Bromomethyl)-3-pyridinamine

2-(Bromomethyl)-3-pyridinamine

Cat. No.: B13927405
M. Wt: 187.04 g/mol
InChI Key: OETNFRVUOKULIN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-pyridinamine is an organic compound that belongs to the class of brominated pyridines It features a bromomethyl group attached to the second carbon of the pyridine ring and an amino group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-pyridinamine typically involves the bromination of 3-pyridinamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-pyridinamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of nitro or nitroso pyridines.

    Reduction: Formation of aminomethyl pyridines.

Scientific Research Applications

2-(Bromomethyl)-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)acrylate
  • 2-Bromomethyl-1,3-dioxolane
  • Bromoacetaldehyde ethylene acetal

Uniqueness

2-(Bromomethyl)-3-pyridinamine is unique due to the presence of both a bromomethyl and an amino group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

2-(bromomethyl)pyridin-3-amine

InChI

InChI=1S/C6H7BrN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2

InChI Key

OETNFRVUOKULIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CBr)N

Origin of Product

United States

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